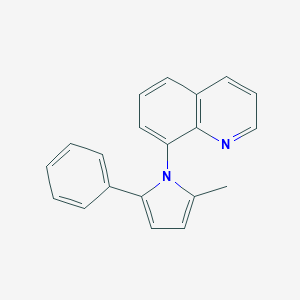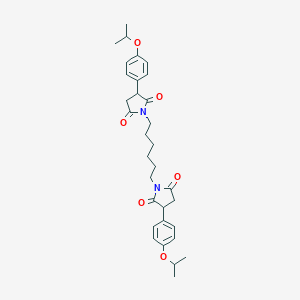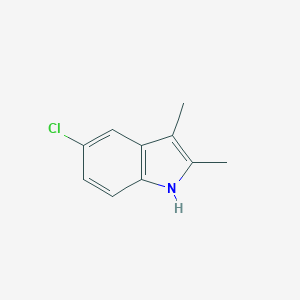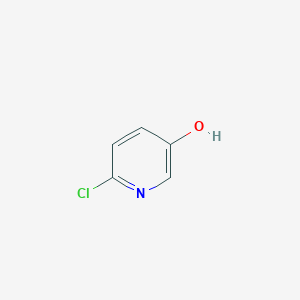
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline, also known as MPQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MPQ is a heterocyclic compound that contains a pyrrole ring and a quinoline ring. It has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
作用機序
The mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Studies have shown that 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and transcription. 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neuronal signaling.
Biochemical and Physiological Effects:
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been shown to have various biochemical and physiological effects in the body. Studies have shown that 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
実験室実験の利点と制限
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has several advantages for use in lab experiments, such as its high purity, stability, and solubility in various solvents. However, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline also has some limitations, such as its high cost and limited availability. Additionally, the mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline. One area of interest is the development of novel synthetic methods for 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline in various diseases, such as cancer, viral infections, and neurological disorders. Additionally, further studies are needed to elucidate the mechanism of action of 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline and its biochemical and physiological effects in the body.
合成法
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline can be synthesized using various methods, such as the Pictet-Spengler reaction, Suzuki coupling, and Sonogashira coupling. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Suzuki coupling method involves the reaction of an aryl halide and an organoboron compound in the presence of a palladium catalyst. The Sonogashira coupling method involves the reaction of an aryl halide and an alkynyl compound in the presence of a palladium catalyst. These methods have been used to synthesize 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline with high yields and purity.
科学的研究の応用
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been studied extensively for its potential applications in various fields, such as medicine, materials science, and chemistry. In medicine, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been investigated for its anticancer, antiviral, and anti-inflammatory properties. In materials science, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In chemistry, 8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline has been used as a ligand for the synthesis of metal complexes.
特性
CAS番号 |
5935-54-6 |
|---|---|
製品名 |
8-(2-methyl-5-phenyl-1H-pyrrol-1-yl)quinoline |
分子式 |
C20H16N2 |
分子量 |
284.4 g/mol |
IUPAC名 |
8-(2-methyl-5-phenylpyrrol-1-yl)quinoline |
InChI |
InChI=1S/C20H16N2/c1-15-12-13-18(16-7-3-2-4-8-16)22(15)19-11-5-9-17-10-6-14-21-20(17)19/h2-14H,1H3 |
InChIキー |
IJRLRCPDJWQPNU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=CC=C(N1C2=CC=CC3=C2N=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185684.png)

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane](/img/structure/B185687.png)
![1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene](/img/structure/B185688.png)

![ethyl 2-benzamido-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B185690.png)
![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)
![methyl 3-(5-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B185696.png)


![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![Phenanthro[9,10-b]thiophene](/img/structure/B185703.png)